5-(Trifluoromethyl)-1-benzofuran
Overview
Description
5-(Trifluoromethyl)-1-benzofuran: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzofuran ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1-benzofuran typically involves the introduction of the trifluoromethyl group into the benzofuran ring. One common method is the trifluoromethylation of benzofuran derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. Another approach involves the use of trifluoromethyl iodide (CF3I) under photoredox catalysis conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and catalysts safely. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-1-benzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of 5-methyl-1-benzofuran.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)-1-benzofuran is used as a building block in organic synthesis to introduce the trifluoromethyl group into complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules. This compound derivatives are investigated for their potential as antiviral, antifungal, and anticancer agents .
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to improve the efficacy and environmental stability of these products .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic environment of the molecule. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral DNA or RNA synthesis .
Comparison with Similar Compounds
5-Methyl-1-benzofuran: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
5-(Trifluoromethyl)-2-benzofuran: Positional isomer with the trifluoromethyl group at a different location on the benzofuran ring.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the benzofuran ring structure.
Uniqueness: 5-(Trifluoromethyl)-1-benzofuran is unique due to the combination of the benzofuran ring and the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCIAKIDGUSIMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630118 | |
Record name | 5-(Trifluoromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741290-20-0 | |
Record name | 5-(Trifluoromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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